molecular formula C10H22O3 B13893689 5-(5-Hydroxypentoxy)pentan-1-ol CAS No. 14774-42-6

5-(5-Hydroxypentoxy)pentan-1-ol

Cat. No.: B13893689
CAS No.: 14774-42-6
M. Wt: 190.28 g/mol
InChI Key: LUUGAJBKZCJNFR-UHFFFAOYSA-N
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Description

5-(5-Hydroxypentoxy)pentan-1-ol is an organic compound with the molecular formula C10H22O3 It is a diol, meaning it contains two hydroxyl groups (-OH) attached to its carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Hydroxypentoxy)pentan-1-ol typically involves the reaction of 1,5-pentanediol with an appropriate alkylating agent under controlled conditions. One common method is the esterification of mixed dibasic acids with higher fatty alcohols, followed by hydrogenation. This process does not require a catalyst for the esterification step, simplifying the separation and purification stages .

Industrial Production Methods

Industrial production of this compound can be achieved through a one-pot production method from sustainable sources such as furfural. This method involves the use of tailored hydrotalcite-based catalysts to maximize the yield of 1,5-pentanediol under mild reaction conditions .

Chemical Reactions Analysis

Types of Reactions

5-(5-Hydroxypentoxy)pentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form alkanes or other reduced derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alkanes.

Scientific Research Applications

5-(5-Hydroxypentoxy)pentan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(5-Hydroxypentoxy)pentan-1-ol involves its interaction with molecular targets through its hydroxyl groups. These interactions can lead to the formation of hydrogen bonds, influencing the compound’s reactivity and stability. The specific pathways and molecular targets depend on the context of its use, such as in biochemical or industrial processes .

Comparison with Similar Compounds

Similar Compounds

    1,5-Pentanediol: A similar diol with two hydroxyl groups but without the ether linkage.

    1,4-Butanediol: Another diol with a shorter carbon chain.

    1,6-Hexanediol: A diol with a longer carbon chain.

Uniqueness

5-(5-Hydroxypentoxy)pentan-1-ol is unique due to its ether linkage, which imparts different physical and chemical properties compared to other diols.

Properties

CAS No.

14774-42-6

Molecular Formula

C10H22O3

Molecular Weight

190.28 g/mol

IUPAC Name

5-(5-hydroxypentoxy)pentan-1-ol

InChI

InChI=1S/C10H22O3/c11-7-3-1-5-9-13-10-6-2-4-8-12/h11-12H,1-10H2

InChI Key

LUUGAJBKZCJNFR-UHFFFAOYSA-N

Canonical SMILES

C(CCO)CCOCCCCCO

Origin of Product

United States

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